4-Benzylideneaminoantipyrine

Description

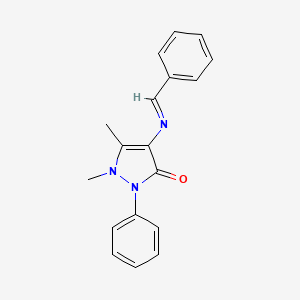

Structure

3D Structure

Properties

IUPAC Name |

4-(benzylideneamino)-1,5-dimethyl-2-phenylpyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O/c1-14-17(19-13-15-9-5-3-6-10-15)18(22)21(20(14)2)16-11-7-4-8-12-16/h3-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOFPFUSLGOLLCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50289202 | |

| Record name | 4-Benzylideneaminoantipyrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50289202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83-17-0 | |

| Record name | 4-(Benzylideneamino)antipyrine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59808 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Benzylideneaminoantipyrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50289202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[benzylideneamino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of 4 Benzylideneaminoantipyrine

Strategies for the Preparation and Isolation of 4-Benzylideneaminoantipyrine

The primary method for synthesizing this compound is the condensation reaction between 4-aminoantipyrine (B1666024) and benzaldehyde (B42025). This reaction, a classic example of Schiff base formation, involves the nucleophilic attack of the primary amine group of 4-aminoantipyrine on the carbonyl carbon of benzaldehyde, followed by the elimination of a water molecule. niscpr.res.inijacskros.com Various methodologies have been developed to carry out this synthesis, differing in reaction conditions, catalysts, and solvents, which in turn affect the reaction time and yield.

Commonly, the synthesis is performed by refluxing equimolar amounts of 4-aminoantipyrine and benzaldehyde in a suitable solvent, such as absolute ethanol (B145695). uobabylon.edu.iqnih.gov The addition of a catalytic amount of an acid, like glacial acetic acid, is often employed to facilitate the dehydration step. researchgate.netresearchgate.net Alternative, more environmentally friendly approaches have also been explored. For instance, the reaction can be conducted under solvent-free conditions at room temperature, which offers advantages such as high yields, shorter reaction times, and a simpler work-up procedure. chemrevlett.com

The isolation and purification of the resulting this compound are typically straightforward. After the reaction is complete, the product often precipitates out of the solution upon cooling. uobabylon.edu.iq The solid product can then be collected by filtration. Recrystallization from a suitable solvent, most commonly ethanol, is a standard procedure to obtain the pure compound. nih.gov The purity and structure of the synthesized compound are confirmed using various spectroscopic techniques, including Fourier-transform infrared (FT-IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). nih.govchemrevlett.com

Table 1: Comparison of Synthetic Methodologies for this compound

| Reactants | Solvent | Catalyst | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 4-aminoantipyrine, benzaldehyde | Absolute Ethanol | Glacial Acetic Acid | Reflux for 1-2 hours | Not specified | researchgate.net |

| 4-aminoantipyrine, benzaldehyde | Anhydrous Ethanol | None specified | Reflux at 80°C for 3-4 hours | 87% | nih.gov |

| 4-aminoantipyrine, substituted benzaldehydes | None (Solvent-free) | None specified | Room temperature, short duration | Excellent | chemrevlett.com |

| 4-aminoantipyrine, aromatic aldehydes | Absolute Ethanol | None specified | Reflux for 4-5 hours | Not specified | uobabylon.edu.iq |

Functionalization and Analog Synthesis Approaches from the 4-Aminoantipyrine Precursor

4-Aminoantipyrine serves as a versatile precursor for the synthesis of a wide array of Schiff bases and other derivatives. globalresearchonline.net The reactivity of its primary amino group allows for condensation with various carbonyl compounds, leading to a large family of analogs with diverse structural features. globalresearchonline.netnih.gov

A primary strategy for creating analogs is the reaction of 4-aminoantipyrine with different substituted aldehydes and ketones. mdpi.comacs.org By varying the substituent on the aldehyde or ketone, chemists can systematically modify the electronic and steric properties of the resulting Schiff base. For example, derivatives have been synthesized using cinnamaldehydes, substituted benzaldehydes (e.g., with nitro, methoxy, or dimethylamino groups), and other aromatic and heterocyclic aldehydes. nih.govmdpi.comacs.orgnih.gov This approach allows for the fine-tuning of the molecule's properties for specific applications.

Furthermore, 4-aminoantipyrine can participate in multi-component reactions, such as the Betti reaction. nih.gov This involves the condensation of 4-aminoantipyrine, an aromatic aldehyde, and another nucleophile, like 8-hydroxyquinoline, in a one-pot synthesis to generate more complex molecular scaffolds. nih.gov Microwave-assisted synthesis has also been employed as a green chemistry technique to produce 4-aminoantipyrine analogs, often using environmentally friendly solvents like ethanol. morressier.com

The functionalization is not limited to the amino group. The antipyrine (B355649) ring itself can be a site for modification, although derivatization at the amino group is more common for generating Schiff base libraries. The resulting Schiff bases can also be further modified, for instance, through the formation of metal complexes, which expands the chemical space of 4-aminoantipyrine derivatives. globalresearchonline.net

Table 2: Examples of Analogs Synthesized from 4-Aminoantipyrine

| Carbonyl Compound | Resulting Derivative Type | Synthetic Approach | Reference |

|---|---|---|---|

| Substituted Cinnamaldehydes | Cinnamaldehyde Schiff Bases | Condensation Reaction | mdpi.com |

| Substituted Benzaldehydes | Substituted Benzaldehyde Schiff Bases | Condensation Reaction | chemrevlett.comacs.org |

| Aromatic Aldehydes, 8-Hydroxyquinoline | Betti Base Derivatives | Betti Reaction | nih.gov |

| 2-Hydroxy-3-methoxy-5-(phenyldiazenyl)benzaldehyde | Azo-Schiff Base Ligands | Condensation Reaction | nih.gov |

| Ferrocenecarboxaldehyde, Substituted Salicylaldehydes | Organometallic and Hydroxy Schiff Bases | Condensation Reaction | nih.gov |

Investigation of Reaction Mechanisms and Optimizations in Schiff Base Condensation

The formation of this compound and its analogs occurs through a well-established mechanism for Schiff base synthesis, which is a nucleophilic addition-elimination reaction. niscpr.res.inijacskros.com The reaction is typically initiated by the nucleophilic attack of the nitrogen atom of the primary amino group of 4-aminoantipyrine on the electrophilic carbonyl carbon of the aldehyde or ketone. niscpr.res.in This step results in the formation of a tetrahedral intermediate known as a carbinolamine. ijacskros.com The carbinolamine is generally unstable and undergoes dehydration (elimination of a water molecule) to form the final imine or azomethine group (-C=N-), which characterizes the Schiff base. niscpr.res.inijacskros.com

The dehydration step can be catalyzed by either an acid or a base. In many reported syntheses of 4-aminoantipyrine Schiff bases, an acid catalyst like glacial acetic acid is used to protonate the hydroxyl group of the carbinolamine, converting it into a better leaving group (water). researchgate.netresearchgate.net

Optimization of the reaction conditions is crucial for improving the efficiency of the synthesis, in terms of yield, reaction time, and environmental impact. Key parameters that are often optimized include the choice of solvent, catalyst, and temperature.

Solvent: The choice of solvent can significantly influence the reaction rate and yield. Polar protic solvents like ethanol are commonly used and have been shown to be effective. nih.govmdpi.com Studies comparing different solvents have indicated that ethanol often provides higher yields compared to water or aprotic solvents like dichloromethane (B109758) or acetonitrile. niscpr.res.innih.gov Solvent-free conditions have also been successfully employed, presenting a green alternative that can lead to excellent yields in a short time. chemrevlett.com

Catalyst: While the reaction can proceed without a catalyst, the use of a catalyst can significantly accelerate the reaction. nih.gov Acid catalysts such as p-toluenesulfonic acid (p-TSA) and Lewis acids are effective. niscpr.res.in Green catalysts like dimethylethanolamine (DMEA) have also been investigated, offering a bifunctional (hydrogen donor and acceptor) catalytic system. researchgate.net The optimization of catalyst loading is also important, as increasing the amount of catalyst does not always lead to a proportional increase in yield. nih.gov

Temperature: The reaction is often carried out at elevated temperatures, such as under reflux conditions, to increase the reaction rate. uobabylon.edu.iqnih.gov However, some methods have been developed that proceed efficiently at room temperature, particularly under solvent-free conditions, which reduces energy consumption. chemrevlett.com

The progress of the reaction is typically monitored by thin-layer chromatography (TLC). nih.govmdpi.com By optimizing these conditions, the synthesis of this compound and its derivatives can be made more efficient, economical, and environmentally benign.

Computational and Theoretical Chemistry Approaches in the Study of 4 Benzylideneaminoantipyrine

Quantum Chemical Calculations (Density Functional Theory, DFT) and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are central to the computational study of 4-Benzylideneaminoantipyrine. DFT methods are favored for their balance of computational cost and accuracy in predicting the properties of medium-sized organic molecules. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, often paired with basis sets like 6-31G(d), has been successfully used to calculate the molecular geometries and vibrational frequencies of 4-aminoantipyrine (B1666024) (AA) and its derivatives, including this compound. nih.govmdpi.comnih.gov These calculations provide optimized molecular structures that show good agreement with experimental data obtained from X-ray diffraction, confirming the reliability of the theoretical approach. nih.gov

Frontier Molecular Orbital (FMO) theory is a key component of electronic structure analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and polarizability. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. researchgate.net Theoretical investigations on 4-aminoantipyrine derivatives have included FMO analysis to understand their electronic characteristics and reactivity patterns. nih.gov The calculation of the HOMO-LUMO gap helps explain the charge transfer interactions that can occur within the molecule, which are often responsible for its biological and chemical properties.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. nih.gov The MEP map illustrates the electrostatic potential on the electron density surface, using a color scale to denote different charge regions. Typically, red indicates areas of negative potential, which are rich in electrons and prone to electrophilic attack, while blue signifies regions of positive potential, which are electron-poor and susceptible to nucleophilic attack.

For derivatives of 4-aminoantipyrine, MEP analysis has been performed to identify reactive sites and understand intermolecular interactions. nih.gov The map reveals the most electron-rich regions, often associated with electronegative atoms like oxygen and nitrogen, and the most electron-poor areas, typically around hydrogen atoms. This information is crucial for predicting how the molecule will interact with biological receptors or other chemical species.

DFT calculations are highly effective in predicting spectroscopic parameters. For this compound (BAP), theoretical calculations of its vibrational frequencies have been performed using the B3LYP/6-31G(d) method. nih.gov The computed harmonic frequencies are compared with experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. This comparison allows for a detailed assignment of the fundamental vibrational modes of the molecule. nih.gov

Studies show that the calculated frequencies are generally in good agreement with the experimental values, confirming the accuracy of the computed molecular geometry. nih.gov The analysis of the vibrational spectra provides a definitive fingerprint of the molecule, identifying the characteristic stretching and bending modes of its functional groups, such as the C=N imine group, the C=O of the pyrazolone ring, and the vibrations of the phenyl rings.

Below is a table comparing selected experimental and calculated vibrational frequencies for this compound.

| Vibrational Assignment | Experimental FT-IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Calculated (B3LYP/6-31G(d)) (cm⁻¹) |

| Phenyl C-H stretch | 3059 | 3059 | 3060-3087 |

| C=O stretch | 1658 | 1655 | 1642 |

| C=N stretch | 1590 | 1594 | 1597 |

| Phenyl ring stretch | 1572 | 1573 | 1575 |

| C-N stretch | 1317 | 1318 | 1317 |

| C-H in-plane bend | 1162 | 1164 | 1163 |

| (Data sourced from Sun et al., 2009) nih.gov |

The vibrational frequencies obtained from DFT calculations serve as the basis for computing key thermodynamic properties. By applying the principles of statistical mechanics to the harmonic frequency data, it is possible to determine the heat capacity (C), entropy (S), and enthalpy changes (H) of this compound over a range of temperatures. nih.govmdpi.com

These thermodynamic functions are vital for understanding the stability of the molecule and predicting the spontaneity of its reactions under different thermal conditions. The correlations between these properties and temperature can be established, providing a comprehensive thermodynamic profile of the compound. nih.gov Such calculations have been successfully performed for this compound, deriving its thermodynamic characteristics from the theoretically obtained vibrational modes. nih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations are powerful computational methods used to study the three-dimensional structure and dynamic behavior of molecules. nih.govnih.gov While quantum chemical calculations provide insight into the electronic properties of a static structure, MD simulations can model the movement of atoms and the conformational flexibility of a molecule over time, typically in a simulated solvent environment. nih.gov

Conformational analysis is a critical aspect of molecular modeling that aims to identify the stable three-dimensional arrangements, or conformers, of a molecule. A molecule like this compound, with several rotatable single bonds, can exist in multiple conformations. Identifying the lowest-energy (most stable) conformer is essential, as this is often the biologically active form that interacts with enzymes or receptors.

Computational methods can systematically explore the potential energy surface of the molecule to locate various energy minima corresponding to stable conformers. Molecular dynamics simulations can further investigate the transitions between these conformations, revealing the molecule's flexibility and the relative stability of different shapes. nih.gov This analysis provides crucial information for understanding the structure-activity relationship and for designing related molecules with specific desired geometries.

Simulation of Molecular Movements and Interactions

Molecular dynamics (MD) simulations offer a powerful method to study the dynamic behavior of this compound, providing insights into its conformational flexibility and interactions with its environment over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular movements and interactions at an atomistic level.

In the context of this compound, MD simulations can be employed to:

Explore Conformational Landscapes: Identify the most stable conformations of the molecule in different solvent environments.

Analyze Solvation Effects: Understand how the surrounding solvent molecules influence the structure and dynamics of this compound.

Predict Binding Stability: When complexed with a biological target, MD simulations can assess the stability of the ligand-protein complex, providing information on the strength and duration of the interaction.

While specific MD simulation studies on this compound are not extensively detailed in the available literature, the principles of this technique are widely applied to similar Schiff base derivatives to understand their dynamic behavior and interaction mechanisms.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial in drug discovery for predicting the binding affinity and mode of action of a ligand with a target protein. For this compound and its derivatives, molecular docking has been instrumental in exploring their potential as therapeutic agents.

Antimicrobial Activity: Derivatives of 4-aminoantipyrine have been investigated for their antibacterial and antifungal properties. researchgate.netresearchgate.net Molecular docking studies have been performed against various microbial protein targets to elucidate their mechanism of action. For instance, docking studies of imidazolidine-2,4-dione derivatives against the 1U1Z protein have shown significant binding affinities, suggesting a potential mechanism for their antibacterial effects. researchgate.net

Anticancer Activity: The antiproliferative potential of 4-aminoantipyrine analogs has been explored through molecular docking against cancer-related protein targets. researchgate.netnih.gov For example, docking studies of Schiff base–benzimidazole hybrids with the VEGFR-2 kinase domain have revealed binding modes similar to known inhibitors, providing a rationale for their observed anticancer activity. These studies help in identifying key interactions between the ligand and the active site residues of the protein, which are crucial for inhibitory activity.

Antiviral Activity (SARS-CoV-2): In the search for potential inhibitors of SARS-CoV-2, molecular docking has been employed to screen various compounds, including derivatives of 4-aminoantipyrine. researchgate.net These studies often target key viral proteins like the main protease (Mpro) and the papain-like protease (PLpro), which are essential for viral replication. nih.gov The binding energies and interaction patterns obtained from these docking studies help in identifying promising candidates for further experimental validation. researchgate.net

| Biological Target | PDB ID | Ligand/Derivative | Binding Affinity (kcal/mol) | Interacting Residues | Potential Application |

|---|---|---|---|---|---|

| Antimicrobial | |||||

| Bacterial Protein S12 | - | MBA-dMPP | - | - | Antibacterial researchgate.net |

| 1U1Z | 1U1Z | Imidazolidine-2,4-dione derivative (3g) | -8.4 | - | Antibacterial researchgate.net |

| 1AI9 | 1AI9 | Imidazolidine-2,4-dione derivative (3b) | -8.8 | - | Antifungal researchgate.net |

| Anticancer | |||||

| VEGFR-2 | - | Schiff base–benzimidazole hybrid (3g) | - | - | Anticancer |

| Oxidoreductase | - | 4-aminoantipyrine analog (4a) | - | - | Anti-inflammatory/Antioxidant |

| Cyclooxygenase-1 (COX-1) | - | 4-aminoantipyrine analog (4a) | - | - | Anti-inflammatory |

| Cyclooxygenase-2 (COX-2) | - | 4-aminoantipyrine analog (4a) | - | - | Anti-inflammatory |

| Antiviral (SARS-CoV-2) | |||||

| Main Protease (Mpro) | 6LU7 | Various antiviral drugs | -4.7 to -7.3 | PHE 294, GLN 110 | Antiviral |

| Papain-Like Protease (PLpro) | - | Luteolin | -7.3 | - | Antiviral |

Advanced Computational Characterization Techniques

Beyond molecular dynamics and docking, a suite of advanced computational techniques provides deeper insights into the electronic structure, intermolecular interactions, and reactivity of this compound.

Hirshfeld surface (HS) analysis is a powerful tool for visualizing and quantifying intermolecular interactions in crystal structures. It partitions the crystal space into regions where the electron distribution of a promolecule dominates the electron distribution of the procrystal.

Key findings from Hirshfeld surface analysis of related compounds include:

Dominant Contacts: H···H contacts are often the most significant contributors to the Hirshfeld surface, followed by C···H/H···C interactions. researchgate.net

Hydrogen Bonding: O···H/H···O and N···H/H···N interactions play a crucial role in stabilizing the crystal structure through hydrogen bonds. researchgate.net

Other Interactions: The analysis also highlights the presence of π···π stacking, C–H···π, and C=O···π interactions.

The d_norm surface, a key feature of Hirshfeld analysis, allows for the visualization of close contacts, with red spots indicating hydrogen bonds and other significant intermolecular interactions.

| Intermolecular Contact | Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | 52.9 researchgate.net |

| C···H/H···C | 30.2 researchgate.net |

| O···H/H···O | 15.5 (combined with N···H/H···N) researchgate.net |

| N···H/H···N | 15.5 (combined with O···H/H···O) researchgate.net |

Noncovalent interaction (NCI) analysis is a computational method used to visualize and characterize weak interactions in chemical systems. It is based on the electron density and its reduced density gradient (RDG). The RDG is a dimensionless quantity that identifies regions of space where non-covalent interactions occur.

By plotting the RDG against the electron density, different types of interactions can be distinguished:

Hydrogen Bonds: Appear as spikes at low density and low RDG values.

Van der Waals Interactions: Characterized by very low electron density and low RDG.

Steric Repulsion: Occur at low density with a positive sign of the second eigenvalue of the electron density Hessian.

NCI plots provide a three-dimensional visualization of these interactions, with isosurfaces colored according to the nature and strength of the interaction. This analysis is valuable for understanding the forces that govern the supramolecular assembly and protein-ligand binding of this compound.

These three methods provide a detailed picture of the electronic structure and chemical bonding within a molecule.

Electron Localization Function (ELF): ELF is a measure of the likelihood of finding an electron in the neighborhood of a reference electron with the same spin. It provides a clear picture of core, bonding, and lone pair electrons. High ELF values indicate regions of high electron localization, corresponding to covalent bonds and lone pairs.

Localized Orbital Locator (LOL): Similar to ELF, LOL is a function that reveals regions of high electron localization, particularly useful for identifying covalent bonds and lone pairs. It is based on the kinetic energy density and provides a complementary perspective to ELF.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM, developed by Richard Bader, partitions a molecule into atomic basins based on the topology of the electron density. This theory allows for the characterization of chemical bonds through the analysis of bond critical points (BCPs). The properties of the electron density at these points, such as its value and the Laplacian, provide information about the nature and strength of the chemical bonds.

Together, these methods offer a rigorous framework for analyzing the electronic structure of this compound, providing insights into its bonding patterns and reactivity.

The Fukui function is a reactivity descriptor derived from conceptual density functional theory that helps in identifying the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. It measures the change in electron density at a particular point in space when the total number of electrons in the system changes.

There are three main types of Fukui functions:

f+(r): For nucleophilic attack (addition of an electron).

f-(r): For electrophilic attack (removal of an electron).

f0(r): For radical attack.

By calculating these functions for this compound, one can predict which atoms are most susceptible to different types of chemical reactions. For example, the site with the highest value of f+(r) is the most likely site for a nucleophilic attack. This information is invaluable for understanding the chemical reactivity of the molecule and for designing new derivatives with desired properties. researchgate.net

Coordination Chemistry and Metal Complexation of 4 Benzylideneaminoantipyrine Derived Ligands

Ligand Design Principles and Identification of Potential Donor Sites

The design of ligands derived from 4-benzylideneaminoantipyrine is centered around the strategic placement of donor atoms that can effectively chelate with metal ions. The fundamental structure of this compound features several potential coordination sites. The primary donor sites are the azomethine nitrogen (-CH=N-) and the carbonyl oxygen of the pyrazolone ring. This bidentate O,N-donor set is a common feature in the coordination of these ligands to metal ions.

The versatility of this ligand system is enhanced by the introduction of various substituents on the benzylidene ring. For instance, the incorporation of hydroxyl (-OH), methoxy (-OCH₃), or other functional groups can introduce additional donor sites, leading to tridentate or even polydentate ligands. This modification can influence the coordination geometry and the stability of the resulting metal complexes. For example, a hydroxyl group in the ortho position of the benzylidene ring can deprotonate and coordinate to the metal ion, forming a stable six-membered chelate ring.

In more complex designs, the 4-aminoantipyrine (B1666024) moiety can be linked to other chemical entities to create ligands with specific properties. For instance, the reaction of 4-aminoantipyrine with dicarbonyl compounds can result in the formation of binucleating ligands capable of binding two metal centers. The flexibility in the design of these Schiff base ligands allows for the fine-tuning of the electronic and steric properties of the coordination sphere around the metal ion.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound-derived ligands is typically achieved by reacting the pre-synthesized ligand with a metal salt in a suitable solvent, often with gentle heating. The resulting complexes can be isolated as crystalline solids and characterized by various physicochemical and spectroscopic techniques.

A wide array of transition metal complexes with this compound and its derivatives have been synthesized and studied. The stoichiometry of these complexes is commonly found to be 1:1 or 1:2 (metal:ligand).

The characterization of these complexes relies on a combination of techniques:

Elemental Analysis: Confirms the empirical formula of the complex.

Molar Conductance Measurements: Determines the electrolytic or non-electrolytic nature of the complexes in solution. Low conductivity values are indicative of non-electrolytes, suggesting that the anions are coordinated to the metal ion.

Infrared (IR) Spectroscopy: Provides evidence of coordination. A shift in the stretching frequency of the azomethine (ν(C=N)) and carbonyl (ν(C=O)) groups in the complex compared to the free ligand indicates their involvement in coordination. The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (ν(M-N)) and metal-oxygen (ν(M-O)) bonds.

Electronic (UV-Vis) Spectroscopy: Gives insights into the geometry of the complexes. The d-d electronic transitions observed in the visible region are characteristic of the coordination environment around the metal ion. For instance, octahedral and square planar geometries for Ni(II) and Cu(II) complexes can often be distinguished based on their electronic spectra.

Magnetic Susceptibility Measurements: Helps in determining the geometry of the complexes by providing information about the number of unpaired electrons. For example, magnetic moment values can distinguish between high-spin and low-spin complexes and between different geometries for the same metal ion.

The following table summarizes typical characterization data for some transition metal complexes with Schiff bases derived from 4-aminoantipyrine.

| Metal Ion | Proposed Geometry | Magnetic Moment (B.M.) | Key IR Bands (cm⁻¹) ν(C=N) | Key IR Bands (cm⁻¹) ν(C=O) |

| Cu(II) | Square Planar | 1.75 - 1.85 | ~1590-1610 | ~1600-1620 |

| Ni(II) | Octahedral | 2.90 - 3.10 | ~1590-1610 | ~1600-1620 |

| Co(II) | Octahedral | 4.80 - 5.20 | ~1590-1610 | ~1600-1620 |

| Zn(II) | Tetrahedral | Diamagnetic | ~1590-1610 | ~1600-1620 |

| Pd(II) | Square Planar | Diamagnetic | ~1590-1610 | ~1600-1620 |

Note: The data presented are representative values from studies on various 4-aminoantipyrine Schiff base complexes and may vary for the specific this compound ligand.

The coordination chemistry of this compound derivatives extends to lanthanide and actinide elements. For example, a series of lanthanide(III) nitrate complexes with 4[N-(benzylidene)amino]antipyrine semicarbazone (BAAPS) have been synthesized with the general formula [Ln(BAAPS)(NO₃)₃], where Ln = La, Pr, Nd, Sm, Gd, Tb, Dy, or Ho.

Thorium(IV) complexes with similar semicarbazone derivatives have also been reported. The interaction of thorium(IV) salts with these ligands in non-aqueous solvents leads to the formation of complexes with varying stoichiometries and coordination numbers, such as [ThL₂(X)₄] (where X = Cl, Br, or NCS) and [ThL(NO₃)₄].

The characterization of these f-block metal complexes involves similar techniques as for transition metals, with particular attention to the coordination of the anions (e.g., nitrate, thiocyanate), which can significantly influence the coordination number of the central metal ion.

Spectroscopic and Magnetic Investigations of Coordination Compounds

Spectroscopic and magnetic studies are pivotal in elucidating the structure and bonding in the metal complexes of this compound-derived ligands.

Infrared Spectroscopy: As mentioned earlier, the shifts in the vibrational frequencies of the C=N and C=O groups are diagnostic of their coordination to the metal center. For instance, in many reported complexes, the ν(C=N) band of the free ligand shifts to a lower frequency upon complexation, indicating the coordination of the azomethine nitrogen. Similarly, a downward shift in the ν(C=O) frequency points to the involvement of the carbonyl oxygen in bonding. The presence of coordinated water or other anions can also be identified through their characteristic IR absorptions.

Electronic Spectroscopy: The electronic spectra of the transition metal complexes provide valuable information about their geometry. For example, Cu(II) complexes often exhibit a broad d-d transition band in the visible region, consistent with a square planar or distorted octahedral geometry. Ni(II) complexes with octahedral geometry typically show two or three spin-allowed transitions. In the case of lanthanide complexes, the electronic spectra are characterized by sharp, line-like bands arising from f-f transitions, which are less sensitive to the ligand environment compared to d-d transitions.

Magnetic Properties: The magnetic moments of the complexes are crucial for determining their stereochemistry. For instance, octahedral Ni(II) complexes are expected to have magnetic moments in the range of 2.9–3.4 B.M., while square planar Ni(II) complexes are diamagnetic. Co(II) complexes can be distinguished between tetrahedral (μ_eff ≈ 4.2–4.8 B.M.) and octahedral (μ_eff ≈ 4.7–5.2 B.M. for high spin) geometries. Most lanthanide(III) ions are paramagnetic, with the exception of La(III) and Lu(III).

The following table provides representative electronic spectral data for some transition metal complexes with related 4-aminoantipyrine Schiff base ligands.

| Metal Complex | Geometry | Electronic Transitions (cm⁻¹) |

| Cu(II) Complex | Square Planar | ~15,000 - 18,000 (²B₁g → ²A₁g) |

| Ni(II) Complex | Octahedral | ~10,000 - 12,000 (³A₂g → ³T₂g(F)), ~16,000 - 18,000 (³A₂g → ³T₁g(F)) |

| Co(II) Complex | Octahedral | ~8,000 - 10,000 (⁴T₁g → ⁴T₂g(F)), ~18,000 - 20,000 (⁴T₁g → ⁴T₁g(P)) |

Note: The data are generalized from studies on various 4-aminoantipyrine Schiff base complexes.

Structural Aspects of Metal Chelates

The structural elucidation of metal chelates of this compound-derived ligands provides definitive information about the coordination environment of the metal ion. While single-crystal X-ray diffraction is the most powerful technique for this purpose, spectroscopic and magnetic data also allow for reliable structural predictions.

Based on extensive studies of related systems, the following coordination numbers and geometries are commonly observed for metal complexes of this compound-type ligands:

Transition Metals:

Cu(II): Often forms four-coordinate square planar or five-coordinate square pyramidal complexes. Six-coordinate distorted octahedral geometries are also known.

Ni(II): Typically forms six-coordinate octahedral complexes, especially with ligands that are not sterically demanding. Four-coordinate square planar complexes are also observed with certain ligands.

Co(II): Can adopt both four-coordinate tetrahedral and six-coordinate octahedral geometries.

Zn(II): Due to its d¹⁰ electronic configuration, it generally favors a four-coordinate tetrahedral geometry.

Pd(II): Almost exclusively forms four-coordinate square planar complexes.

Lanthanides and Actinides:

These large metal ions exhibit higher coordination numbers, typically ranging from 8 to 12. In the case of Thorium(IV) complexes with semicarbazone derivatives of this compound, coordination numbers of 6, 8, 10, and 11 have been observed, depending on the nature of the coordinated anions and the stoichiometry of the complex. For lanthanide(III) nitrate complexes with a similar ligand, a coordination number of 10 has been suggested, involving the tridentate Schiff base and bidentate nitrate groups.

The precise coordination geometry is a result of a delicate balance between the electronic preferences of the metal ion, the steric constraints of the ligand, and the nature of the counter-ions and solvent molecules.

Chelation Behavior and Stability Constants of Complexes

The chelation of metal ions by this compound-derived ligands involves the formation of coordinate bonds between the metal center and the donor atoms of the ligand, typically the azomethine nitrogen and the carbonyl oxygen of the antipyrine (B355649) ring. This interaction leads to the formation of stable chelate rings, which enhances the thermodynamic stability of the resulting metal complexes. The stability of these complexes in solution can be quantified by their stability constants, which are determined potentiometrically.

Studies on Schiff-base derivatives of 4-aminoantipyrine provide valuable insights into the chelation behavior and stability of these complexes. For instance, the metal-ligand stability constants for complexes of Mn²⁺, Co²⁺, Ni²⁺, and Cu²⁺ with Schiff bases derived from 4-aminoantipyrine and substituted phenols have been determined in an ethanol-water mixture. The stability of these complexes is influenced by the nature of the metal ion and the substituents on the ligand researchgate.net.

The formation of the metal complexes is often spontaneous, endothermic, and entropically favorable. The stability constants of the formed complexes with various divalent metal ions typically follow the Irving-Williams series, which is observed for high-spin octahedral complexes of the first transition series. This order is generally Mn²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺ researchgate.net. This trend is attributed to the decrease in ionic radii across the period and the ligand field stabilization energies.

The table below presents the stepwise stability constants (log K₁ and log K₂) for metal complexes of a Schiff-base derivative of 4-aminoantipyrine, which serves as a representative model for the chelation behavior of this compound-derived ligands. The data was determined potentiometrically at different temperatures researchgate.net.

Table 1: Stepwise Stability Constants of Metal Complexes with a 4-Aminoantipyrine Schiff-Base Derivative at Different Temperatures researchgate.net

| Metal Ion | Stability Constant | 298 K | 308 K | 318 K |

| Mn²⁺ | log K₁ | 5.10 | 5.05 | 4.98 |

| log K₂ | 4.27 | 4.20 | 4.12 | |

| Co²⁺ | log K₁ | 5.30 | 5.25 | 5.18 |

| log K₂ | 4.15 | 4.08 | 4.00 | |

| Ni²⁺ | log K₁ | 5.19 | 5.12 | 5.04 |

| log K₂ | - | - | - | |

| Cu²⁺ | log K₁ | 5.23 | 5.15 | 5.07 |

| log K₂ | 4.12 | 4.05 | 3.97 |

Note: The absence of log K₂ values for Ni²⁺ in the provided source suggests that the formation of the 1:2 complex may not have been reliably determined under the experimental conditions.

Thermal Stability and Decomposition Pathways of Metal Complexes

Generally, the thermal decomposition of these Schiff base complexes occurs in multiple steps. The initial weight loss often corresponds to the removal of lattice or coordinated water molecules. Subsequent decomposition stages involve the breakdown of the organic ligand moiety, leading to the formation of a stable metal oxide as the final residue at high temperatures.

Detailed thermal decomposition studies on Co(II) complexes of 4-N-(4'-antipyrylmethylidene)aminoantipyrine, a closely related ligand, reveal a multi-step degradation process. The stability and decomposition temperatures are dependent on the counter-anion present in the complex. For instance, the nitrate complex is stable up to 269°C, while the chloride, bromide, and iodide complexes show different thermal profiles. The decomposition proceeds through the loss of the ligand in distinct stages, ultimately yielding cobalt(II) oxide (CoO).

The table below summarizes the thermal decomposition data for a series of Co(II) complexes with a Schiff base ligand structurally similar to this compound.

Table 2: Thermal Decomposition Data for Co(II) Complexes of a 4-Aminoantipyrine Schiff-Base Derivative

| Complex | Temperature Range (°C) | Mass Loss (%) (Found) | Mass Loss (%) (Calc.) | Assignment |

| Co(L)₂₂ | 269-462 | 48.0 | 48.2 | Loss of one ligand molecule |

| 462-666 | 48.0 | 48.2 | Loss of second ligand molecule | |

| [Co(L)Cl₂] | 185-351 | 48.5 | 48.2 | Loss of one ligand molecule |

| 351-581 | - | - | Further decomposition | |

| [Co(L)Br₂] | 195-365 | 48.2 | 48.2 | Loss of one ligand molecule |

| 365-610 | - | - | Further decomposition | |

| [Co(L)I₂] | 215-380 | 48.0 | 48.2 | Loss of one ligand molecule |

| 380-640 | - | - | Further decomposition | |

| L represents the 4-N-(4'-antipyrylmethylidene)aminoantipyrine ligand. |

Investigative Applications of 4 Benzylideneaminoantipyrine and Its Complexes in Chemical Science

Corrosion Inhibition Studies

The use of organic compounds as corrosion inhibitors for metals, particularly in acidic environments, is a subject of considerable practical and economic importance. Derivatives of 4-aminoantipyrine (B1666024), including 4-Benzylideneaminoantipyrine, have emerged as highly effective corrosion inhibitors for mild steel. researchgate.netsemanticscholar.org Their efficacy stems from the presence of nitrogen and oxygen atoms, π-electrons in the aromatic rings, and the imine group, which facilitate strong adsorption onto metal surfaces. researchgate.net

Evaluation of Inhibitive Efficacy on Metal Surfaces (e.g., Mild Steel)

Numerous studies have demonstrated that 4-aminoantipyrine derivatives can significantly retard the corrosion rate of mild steel in aggressive acidic media, such as 1 M hydrochloric acid (HCl). researchgate.netacs.org The inhibition efficiency (IE%) of these compounds is dependent on their concentration, with higher concentrations generally leading to greater protection. For instance, a derivative of 4-aminoantipyrine showed a maximum inhibition efficiency of 96.1% at a concentration of 500 ppm in a 1 M HCl environment. icrc.ac.ir Similarly, studies on related Schiff bases like 4-[(4-nitrobenzylidene)-amino]-antipyrine (4-NBAAP) have shown that efficiency increases with inhibitor concentration. acs.org The effectiveness of these Schiff bases is consistently reported to be superior to that of the parent compound, 4-aminoantipyrine, highlighting the crucial role of the azomethine linkage and the substituted benzylidene moiety. researchgate.net

Table 1: Inhibition Efficiency of 4-Aminoantipyrine Derivatives on Mild Steel in 1 M HCl

| Inhibitor | Concentration | Inhibition Efficiency (IE%) | Reference |

|---|---|---|---|

| 4-Aminoantipyrine Derivative | 400 ppm | >88% | icrc.ac.ir |

| 4-Aminoantipyrine Derivative | 500 ppm | 96.1% | icrc.ac.ir |

| 4-[(4-methoxy benzylidene)-amino]-antipyrine (AAAP) | 0.008 M | 90.83% | researchgate.net |

| 4-[(4-nitrobenzylidene)-amino]-antipyrine (4-NBAAP) | 0.5 mM | 87% | researchgate.net |

Mechanistic Investigations of Adsorption (e.g., Langmuir, Temkin, Frumkin Isotherms)

The protective action of this compound and its analogues is attributed to their adsorption onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. To understand this interaction, adsorption isotherms are employed. The Langmuir adsorption isotherm model is frequently found to best describe the adsorption behavior of these compounds on mild steel surfaces. acs.orgicrc.ac.ir This model assumes the formation of a monolayer of the inhibitor on the metal surface, with no interaction between the adsorbed molecules. The fit to the Langmuir isotherm suggests that the inhibitor molecules adsorb at specific, fixed sites on the metal surface. acs.org The adsorption process involves both physisorption (electrostatic interactions) and chemisorption (charge sharing or transfer from the inhibitor molecules to the metal surface to form a coordinate-type bond). icrc.ac.ir

Electrochemical and Gravimetric Analysis of Corrosion Inhibition

The evaluation of corrosion inhibition is conducted using various techniques, primarily gravimetric (weight loss) and electrochemical methods.

Gravimetric Analysis: The weight loss method is a straightforward technique to determine the corrosion rate and inhibition efficiency. icrc.ac.ir Studies consistently show that in the presence of 4-aminoantipyrine derivatives, the weight loss of mild steel coupons in acidic solutions is significantly reduced, confirming the protective nature of these compounds. researchgate.neticrc.ac.ir

Electrochemical Analysis: Electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) provide deeper insights into the inhibition mechanism. Potentiodynamic polarization studies reveal that these compounds often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. acs.org EIS measurements show that the charge transfer resistance (Rct) increases significantly in the presence of the inhibitor, while the double-layer capacitance (Cdl) decreases. The increase in Rct indicates a slowing of the corrosion rate, and the decrease in Cdl is attributed to the gradual replacement of water molecules by the adsorbing inhibitor molecules at the metal/solution interface, leading to a thicker protective layer. researchgate.net

Table 2: Electrochemical Parameters for Mild Steel Corrosion with and without Inhibitors

| System | Charge Transfer Resistance (Rct, Ω cm2) | Double Layer Capacitance (Cdl, µF cm-2) | Reference |

|---|---|---|---|

| Mild Steel in 1 M HCl (Blank) | Typically Low | Typically High | researchgate.net |

| Mild Steel in 1 M HCl + Inhibitor | Significantly Increased | Significantly Decreased | researchgate.net |

Correlation of Molecular Structure and Electronic Properties with Inhibitive Performance

Quantum chemical calculations, often using Density Functional Theory (DFT), are employed to correlate the molecular and electronic structure of the inhibitor with its performance. icrc.ac.ir Key parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment (μ) are calculated.

A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the iron atoms on the steel surface, leading to stronger adsorption and higher inhibition efficiency. acs.org Conversely, a lower ELUMO value suggests a greater ability of the molecule to accept electrons from the metal. The energy gap (ΔE) is an indicator of the molecule's reactivity; a smaller ΔE generally implies higher reactivity and thus better inhibition efficiency. These theoretical calculations help in understanding the adsorption mechanism at a molecular level and in designing more effective corrosion inhibitors. acs.orgicrc.ac.ir

Catalytic Applications in Organic and Inorganic Transformations

Transition metal complexes of Schiff bases derived from 4-aminoantipyrine have shown significant potential as catalysts in various chemical reactions. The presence of both nitrogen and oxygen donor atoms in the ligand structure allows for the formation of stable and catalytically active metal complexes.

One notable application is in the field of environmental remediation. Copper(II) complexes of 4-aminoantipyrine Schiff bases have been successfully used as biomimetic catalysts for the degradation of organic dyes. scientific.net For example, these complexes have demonstrated effective catalytic activity in the degradation of Acid Blue 9, an industrial dye, functioning as oxidase model compounds. scientific.net The study found that the catalytic activity was influenced by the specific aldehyde used in the Schiff base synthesis. The degradation product was identified as maleic acid, and a catalytic cycle for the enzyme-like model compounds was proposed. scientific.net This research highlights the potential of these complexes in developing new technologies for wastewater treatment.

Material Science Applications

The unique electronic and optical properties of this compound and its derivatives make them promising candidates for applications in material science. Research into antipyrine (B355649) derivatives has revealed their potential as photoelectronic materials. nih.gov

Studies involving Schiff bases derived from the condensation of substituted benzaldehydes and 4-aminoantipyrine have investigated their nonlinear optical (NLO) and UV-vis properties. nih.gov The analysis of their molecular structure, vibrational spectra, and electron orbital transitions has indicated that these compounds possess characteristics suitable for photoelectronic applications. nih.gov Such properties are crucial for the development of materials used in optical data storage, optical computing, and telecommunications. The combination of a versatile and easily modifiable chemical structure with interesting optical properties positions these compounds as valuable building blocks for the design of new functional materials.

Photostabilization Properties in Polymeric Materials (e.g., Polyvinyl Chloride)

Polyvinyl chloride (PVC) is a widely used thermoplastic known for its versatility. However, it is susceptible to photodegradation upon exposure to ultraviolet (UV) radiation, leading to undesirable changes in its physical and chemical properties. To mitigate this, photostabilizers are incorporated into the polymer matrix. Derivatives of 4-aminoantipyrine, including this compound, have been investigated as effective photostabilizers for PVC. elsevierpure.com

When incorporated into PVC films, these antipyrine derivatives enhance the polymer's resistance to UV light. The stabilizing effect is attributed to the ability of these compounds to absorb UV radiation and dissipate the energy in a harmless manner, thus preventing the initiation of degradation processes within the polymer chains. Research has shown that PVC films containing these additives exhibit significantly lower weight loss upon irradiation compared to pure PVC films. nih.gov

The mechanism of photostabilization involves several pathways. The Schiff base and its complexes can act as UV absorbers, radical scavengers, and peroxide decomposers. By neutralizing the reactive species generated during photodegradation, they interrupt the chain reaction that leads to the deterioration of the polymer. Infrared spectroscopy studies of irradiated PVC films containing these additives show a decrease in the formation of undesirable functional groups like polyenes and carbonyls, which are characteristic of PVC degradation. elsevierpure.com

The effectiveness of these compounds as photostabilizers is often evaluated by monitoring changes in the physical and chemical properties of the PVC films over time during exposure to UV radiation. Key parameters that are measured include weight loss, changes in molecular weight, and the formation of degradation products.

Table 1: Weight Loss of PVC Films with and without Stabilizers After 300 Hours of Photoirradiation

| Film Composition | Weight Loss (%) |

| Pure PVC Film | 0.804 |

| PVC with Tin Complex 1 | 0.357 |

This data is based on findings from a study on related tin complexes of 4-(Benzylideneamino)benzenesulfonamide, which demonstrate the principle of using such additives for PVC photostabilization. nih.gov

Exploration of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. These materials are crucial for various applications in optoelectronics, including frequency conversion and optical switching. Organic molecules, particularly those with donor-acceptor groups connected through a π-conjugated system, are of great interest as NLO materials due to their potential for large hyperpolarizabilities and the ability to tailor their properties through chemical synthesis. nih.gov

The NLO properties of these compounds are often investigated using both experimental techniques, like the Z-scan method, and theoretical calculations based on Density Functional Theory (DFT). nih.govfrontiersin.org DFT calculations are instrumental in understanding the relationship between the molecular structure and the NLO response by determining parameters such as molecular electrostatic potentials, frontier molecular orbitals, and transition energies. nih.gov

Research in this area focuses on synthesizing new 4-aminoantipyrine Schiff bases and their metal complexes and characterizing their NLO properties. The goal is to develop materials with high thermal stability, excellent optical clarity, and large second- and third-order NLO susceptibilities for practical applications in advanced optical devices. rsc.org

Table 2: Calculated NLO Properties of a Representative Organic Molecule

| Property | Value |

| Polarizability (α) | High |

| First Hyperpolarizability (β) | Significant |

| Third-Order Susceptibility (χ³) | Superior to known chalcone (B49325) derivatives |

This table illustrates the type of data obtained from studies on potential NLO materials, highlighting the parameters that are crucial for their evaluation. rsc.org

Analytical Chemistry Applications as Spectrophotometric Reagents

In analytical chemistry, spectrophotometric methods are widely used for the quantitative determination of various substances. These methods are often based on the reaction of an analyte with a specific reagent to produce a colored compound, the absorbance of which can be measured. 4-Aminoantipyrine and its derivatives have long been used as chromogenic reagents in spectrophotometric analysis.

For instance, 4-aminoantipyrine is utilized in oxidative coupling reactions for the determination of various pharmaceutical compounds. researchgate.net In a typical application, the analyte reacts with 4-aminoantipyrine in the presence of an oxidizing agent to form a colored product. The intensity of the color, which is directly proportional to the concentration of the analyte, is then measured using a spectrophotometer at a specific wavelength.

A notable example is the determination of mefenamic acid. researchgate.net The method involves the oxidative coupling of mefenamic acid with 4-aminoantipyrine in the presence of an oxidizing agent like N-chlorosuccinimide. This reaction produces a colored species that can be quantified spectrophotometrically. The simplicity, sensitivity, and stability of this method make it a valuable tool for the analysis of mefenamic acid in pharmaceutical formulations. researchgate.netimpactfactor.org

The development of such spectrophotometric methods requires careful optimization of various reaction parameters, including the pH of the medium, the concentration of the reagents, and the reaction time, to ensure maximum color development and stability. The adherence of the method to Beer's law over a specific concentration range is also a critical aspect of its validation. impactfactor.org

Table 3: Key Parameters for the Spectrophotometric Determination of a Drug using 4-Aminoantipyrine

| Parameter | Value |

| Wavelength of Maximum Absorbance (λmax) | 550 nm |

| Beer's Law Concentration Range | 2 to 20 mg/L |

| Oxidizing Agent | Sodium periodate (B1199274) (NaIO₄) |

This data is based on a study for the spectrophotometric determination of 4-aminoantipyrine itself, illustrating the typical parameters established in such analytical methods. impactfactor.org

In Vitro and Mechanistic Investigations of Biological Activities of 4 Benzylideneaminoantipyrine

Antimicrobial Activity Studies

4-Benzylideneaminoantipyrine and its derivatives have demonstrated notable activity against a range of microbial pathogens. These studies are crucial in the search for new antimicrobial agents to combat the growing challenge of drug resistance.

Schiff base derivatives of 4-aminoantipyrine (B1666024) have been evaluated for their efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium, is a key parameter in these assessments.

Certain Schiff bases derived from 4-aminoantipyrine and substituted cinnamaldehydes have shown interesting antibacterial effects researchgate.net. For instance, compounds designated as 3f and 3h exhibited MIC values under 250 μM against several bacterial strains of clinical and food industry importance researchgate.net. Notably, compound 3f displayed a significant inhibitory effect against Enterobacter gergoviae with a MIC value as low as 15.6 μM researchgate.net. The antibacterial activity of these compounds is often influenced by the nature and position of substituents on the aromatic rings.

| Compound | Gram-Positive Bacteria | MIC (μM) | Gram-Negative Bacteria | MIC (μM) |

| 3f | Enterococcus faecalis | >250 | Escherichia coli | >250 |

| Bacillus cereus | >250 | Enterobacter gergoviae | 15.6 | |

| Listeria monocytogenes | >250 | |||

| 3h | Enterococcus faecalis | >250 | Escherichia coli | >250 |

| Bacillus cereus | 125 | |||

| Listeria monocytogenes | >250 |

Data sourced from studies on 4-aminoantipyrine Schiff base derivatives.

The antifungal potential of this compound derivatives has also been a subject of investigation, with promising results against clinically relevant fungal species.

Studies have revealed that certain Schiff base derivatives of 4-aminoantipyrine exhibit antifungal activity, particularly against Candida species. Compounds 3f , 3b , and 3h have shown activity against clinical isolates of Candida researchgate.net. The most potent of these, compound 3f , demonstrated a MIC value of 15.6 μM against Candida albicans researchgate.net. Furthermore, a series of five newly synthesized Schiff bases of 4-aminoantipyrine were reported to possess good antifungal activities nih.gov.

| Compound | Fungal Strain | MIC (μM) |

| 3b | Candida albicans | 31.2 |

| Candida tropicalis | 62.5 | |

| Candida parapsilosis | 62.5 | |

| 3f | Candida albicans | 15.6 |

| Candida tropicalis | 15.6 | |

| Candida parapsilosis | 15.6 | |

| 3h | Candida albicans | 31.2 |

| Candida tropicalis | 62.5 | |

| Candida parapsilosis | 31.2 |

Data represents findings from studies on 4-aminoantipyrine Schiff base derivatives.

Understanding the mechanism of action is fundamental to the development of effective antimicrobial drugs. Research into this compound derivatives suggests that their antimicrobial effects may be attributed to their interaction with microbial DNA.

Several studies have indicated that Schiff bases derived from 4-aminoantipyrine can induce DNA cleavage. A study on five new Schiff bases of 4-aminoantipyrine revealed that these compounds exhibited self-activating DNA cleavage ability even in the absence of an external reducing or oxidizing agent nih.gov. This suggests a direct interaction with the DNA molecule, leading to its degradation and subsequent cell death.

Furthermore, in silico analyses have provided insights into the potential mechanisms. It has been suggested that the antibacterial activity of some derivatives, such as compound 3f , may be due to a strong binding affinity for DNA gyrase nih.govresearchgate.net. DNA gyrase is a crucial enzyme involved in bacterial DNA replication, and its inhibition would effectively halt bacterial proliferation. The interaction of metal complexes of these Schiff bases with DNA has also been explored, with some copper complexes showing significant DNA fragmentation semanticscholar.org.

Antioxidant Activity Research

Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals. The antioxidant potential of this compound and its derivatives has been evaluated through various in vitro assays.

Schiff base derivatives of 4-aminoantipyrine have demonstrated significant antioxidant properties. The radical scavenging activity of these compounds is often assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. The IC50 value, which represents the concentration of the compound required to scavenge 50% of the free radicals, is a common measure of antioxidant efficacy.

One study reported the DPPH scavenging IC50 values for a series of 4-aminoantipyrine Schiff bases, with some compounds showing better radical scavenging activity, particularly those with hydroxyl groups in the para position of the aromatic ring nih.gov. Another investigation into (E)-4-[benzylideneamino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one also confirmed its good DPPH antioxidant activity.

| Compound/Derivative | DPPH Scavenging IC50 (μM) | ABTS Cation Radical Scavenging IC50 (μM) |

| 3d (p-hydroxy) | 68.3 | Not Reported |

| 3h (p-dimethylamino) | 71.5 | Not Reported |

| 3i (o,p-dihydroxy) | 59.8 | Not Reported |

| 3j (p-hydroxy-m-methoxy) | 65.2 | Not Reported |

| (I) | Not Reported | 22.08 ± 0.08 |

| (VII) | Not Reported | 17.70 ± 0.30 |

| (VIII) | Not Reported | 16.82 ± 0.17 |

| (X) | Not Reported | 31.67 ± 0.74 |

Data compiled from studies on various 4-aminoantipyrine Schiff base derivatives.

Anthelmintic Activity Investigations

Helminth infections remain a significant global health problem, and the development of new anthelmintic agents is crucial. Preliminary studies have suggested the potential of 4-aminoantipyrine derivatives in this area.

A study by Mohanram and Meshram reported on the synthesis and biological activities of 4-aminoantipyrine derivatives from a Betti-type reaction. Their in vitro screening for anthelmintic activity revealed that several of the synthesized compounds, specifically 4a, 4b, 4e, and 4g , were potent anthelmintic agents when compared to the standard drug, Albendazole nih.gov. The study utilized an earthworm model, which is a common preliminary test for anthelmintic activity due to the anatomical and physiological similarities to intestinal roundworms. While the specific time for paralysis and death of the worms was not detailed in the available abstracts, the findings indicate a promising avenue for the development of new anthelmintic drugs based on the 4-aminoantipyrine scaffold.

Anticancer Activity Studies (In Vitro Cell Line Models)

The search for novel anticancer agents is a continuous effort in medicinal chemistry. In vitro studies on various cancer cell lines have demonstrated the cytotoxic potential of this compound and its derivatives.

Several Schiff bases derived from 4-aminoantipyrine have been evaluated for their in vitro anticancer activity against a panel of human carcinoma cell lines. A study involving eight Schiff bases derived from the reaction of 4-aminoantipyrine with various cinnamaldehydes found that several of the compounds inhibited tumor cell growth in a dose-dependent manner. The most active compound in this series exhibited IC50 values of less than 18 μM against all tested cell lines researchgate.net.

Another investigation into a series of Schiff bases derived from 4-aminoantipyrine and substituted cinnamaldehydes showed that six of the compounds demonstrated anticancer activity against liver (HepG2) and thyroid (THJ29T) cancer cells nih.govresearchgate.net. Compounds 3b, 3f, and 3h showed notable anticancer potential nih.govresearchgate.net.

| Compound | Cell Line | IC50 (μM) |

| 3b | HepG2 (Liver) | 21.2 ± 1.2 |

| THJ29T (Thyroid) | 28.1 ± 1.5 | |

| 3f | HepG2 (Liver) | 17.5 ± 0.9 |

| THJ29T (Thyroid) | 22.4 ± 1.1 | |

| 3h | HepG2 (Liver) | 25.3 ± 1.3 |

| THJ29T (Thyroid) | 30.5 ± 1.6 |

Data from in vitro studies on 4-aminoantipyrine Schiff base derivatives.

Mechanisms of Apoptosis Induction and Cell Cycle Arrest

There is currently no available research data detailing the mechanisms by which this compound may induce apoptosis or cause cell cycle arrest in any cell line. Investigations into its effects on key apoptotic proteins (such as caspases, Bcl-2 family proteins, or p53) and cell cycle regulators (like cyclins and cyclin-dependent kinases) have not been reported.

Table 1: Hypothetical Data Table for Apoptosis Induction Analysis This table is for illustrative purposes only, as no experimental data is available.

| Cell Line | Treatment Concentration (µM) | % Apoptotic Cells (Annexin V/PI Staining) | Fold Change in Caspase-3/7 Activity |

|---|---|---|---|

| Cancer Cell Line A | Control | 0 | 1.0 |

| 10 | Data Not Available | Data Not Available | |

| 50 | Data Not Available | Data Not Available |

Protein Kinase Inhibition Investigations (e.g., PDGFRα, PDGFRβ)

No studies have been published that assess the inhibitory activity of this compound against protein kinases, including the specific targets of Platelet-Derived Growth Factor Receptor Alpha (PDGFRα) and Platelet-Derived Growth Factor Receptor Beta (PDGFRβ). In silico predictions for the broader class of 4-aminoantipyrine Schiff bases have suggested the potential for kinase inhibitory activity, but these computational hypotheses have not been experimentally validated for this compound.

Table 2: Hypothetical Data Table for Protein Kinase Inhibition Assay This table is for illustrative purposes only, as no experimental data is available.

| Kinase Target | IC₅₀ (µM) for this compound |

|---|---|

| PDGFRα | Data Not Available |

Neuroprotective Activity Investigations (e.g., Modulation of Intracellular Calcium Homeostasis)

The potential neuroprotective effects of this compound, particularly its ability to modulate intracellular calcium homeostasis, have not been explored in any published research. While some derivatives of 4-aminoantipyrine have been investigated for their effects on the central nervous system, including cytotoxicity in neuroblastoma cell lines, specific data on neuroprotection and calcium signaling for this compound is absent from the scientific record.

Table 3: Hypothetical Data Table for Intracellular Calcium Imaging This table is for illustrative purposes only, as no experimental data is available.

| Neuronal Cell Type | Treatment Condition | Peak [Ca²⁺]i (nM) |

|---|---|---|

| Primary Cortical Neurons | Control | Data Not Available |

| This compound (10 µM) | Data Not Available | |

| Excitotoxic Challenge | Data Not Available |

Future Research Directions and Unexplored Avenues for 4 Benzylideneaminoantipyrine Research

Design and Synthesis of Novel 4-Benzylideneaminoantipyrine Analogs with Tuned Properties

The synthetic versatility of the 4-aminoantipyrine (B1666024) core is a primary driver for future research, allowing for the creation of a vast library of novel analogs with fine-tuned properties. nih.gov Future synthetic strategies will likely focus on introducing a wider variety of substituents onto both the benzylidene and antipyrine (B355649) rings. The goal is to systematically modify the electronic and steric properties of the molecule to enhance specific biological activities or physical characteristics.

Key approaches for synthesizing novel analogs include:

Condensation Reactions: The foundational Schiff base condensation reaction between 4-aminoantipyrine and various substituted benzaldehydes remains a cornerstone. ekb.eg Future work will explore a broader range of aldehydes, including those with heterocyclic rings, polycyclic aromatic systems, and functional groups capable of further chemical modification. researchgate.netresearchgate.net

Multi-component Reactions: Betti-type reactions and other one-pot, multi-component strategies offer an efficient pathway to complex molecular architectures derived from 4-aminoantipyrine. semanticscholar.org These methods allow for the rapid generation of diverse compound libraries for high-throughput screening.

Post-synthesis Modification: Modifying the initial this compound scaffold through reactions like acylation, alkylation, or sulfonation can introduce new functionalities. For instance, the synthesis of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives from a related core structure demonstrates a pathway to novel compounds with potentially enhanced biological profiles. mdpi.com

The objective of these synthetic endeavors is to establish clear structure-activity relationships (SAR). By correlating specific structural modifications with changes in biological efficacy (e.g., antimicrobial, anti-inflammatory, or anticancer activity), researchers can rationally design next-generation compounds with superior potency and selectivity. researchgate.net

Table 1: Examples of Synthetic Strategies for Novel Analogs

| Synthetic Approach | Reactants Example | Resulting Derivative Class | Potential Property Tuning |

|---|---|---|---|

| Schiff Base Condensation | 4-Aminoantipyrine + 5-((4-chlorophenyl)diazenyl)-2-hydroxybenzaldehyde | Azo-functionalized Schiff Base | Enhanced coordination ability, potential for colorimetric sensing |

| Betti Reaction | 4-Aminoantipyrine + Aromatic Aldehyde + 8-Hydroxyquinoline | Aminobenzylnaphthol derivatives | Potentially improved anti-inflammatory and anthelmintic activities semanticscholar.org |

Advanced Computational Design for Targeted Applications

Computational chemistry provides powerful tools to accelerate the discovery and optimization of this compound derivatives. nih.gov In silico methods, such as Density Functional Theory (DFT) and molecular docking, are becoming indispensable for predicting molecular properties and interaction mechanisms before undertaking laborious and expensive synthesis. mdpi.commdpi.com

Future computational research should focus on:

Quantum Chemical Calculations: DFT studies can be employed to investigate the electronic structure, molecular geometry, vibrational frequencies, and reactivity of novel analogs. mdpi.comnih.gov These calculations help in understanding the fundamental properties that govern the behavior of these molecules and can predict their stability and spectroscopic characteristics. nih.gov

Molecular Docking and Dynamics: To rationalize and predict biological activity, molecular docking simulations can identify the binding modes and affinities of this compound derivatives within the active sites of specific biological targets, such as enzymes (e.g., cyclooxygenase, cholinesterase) or proteins. researchgate.netnih.gov Subsequent molecular dynamics simulations can then assess the stability of the ligand-protein complex over time. mdpi.com

ADME/Tox Prediction: In silico screening for Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as toxicity, is crucial in the early stages of drug design. mdpi.com Predicting parameters like oral bioavailability and potential side effects can help prioritize which candidate molecules should be synthesized and advanced to in vitro testing. researchgate.net

By integrating these computational approaches, researchers can adopt a more rational design strategy, focusing synthetic efforts on compounds with the highest probability of success for specific applications, whether as therapeutic agents or advanced materials. nih.gov

Expansion of Coordination Chemistry to Other Metal Centers and Architectures

The coordination chemistry of 4-aminoantipyrine derivatives is a rich and promising field of study. nih.gov The Schiff base ligands derived from it, such as this compound, possess multiple donor sites (typically nitrogen and oxygen atoms), enabling them to form stable complexes with a variety of metal ions. nih.govresearchgate.net While complexes with transition metals like Co(II), Ni(II), Cu(II), and Zn(II) have been explored, significant opportunities exist for expansion. nih.govekb.eg

Future research in this area should include:

Exploration of Diverse Metal Ions: A systematic investigation into the coordination of this compound analogs with less-common metal centers is warranted. This includes lanthanides, actinides, and precious metals like platinum, palladium, and ruthenium. Such complexes could exhibit novel magnetic, optical, or catalytic properties.

Design of Multi-nuclear Complexes and Coordination Polymers: Moving beyond simple mononuclear complexes, the design of ligands capable of bridging multiple metal centers could lead to the formation of polynuclear clusters and coordination polymers. These materials could have applications in catalysis, gas storage, or as molecular magnets.

Control of Coordination Geometry: The denticity and flexibility of the Schiff base ligand dictate the geometry of the resulting metal complex. nih.gov By strategically designing the ligand, it is possible to favor specific coordination geometries (e.g., square planar, tetrahedral, octahedral), which in turn influences the complex's properties. ekb.eg Research has shown that complexes can exhibit geometries ranging from square planar (with Pd(II) and Cu(II)) to octahedral (with Co(II) and Ni(II)). ekb.eg

Table 2: Coordination Geometries of 4-Aminoantipyrine Schiff Base Complexes

| Metal Ion | Ligand Type | Resulting Geometry | Reference |

|---|---|---|---|

| Co(II) | Bidentate (O,N) | Octahedral | ekb.eg |

| Ni(II) | Bidentate (O,N) | Octahedral | ekb.eg |

| Cu(II) | Bidentate (O,N) | Square Planar | ekb.eg |

| Pd(II) | Bidentate (O,N) | Square Planar | ekb.eg |

Deeper Mechanistic Elucidation of Biological Activities

While numerous this compound derivatives have demonstrated a wide spectrum of biological activities—including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties—the underlying molecular mechanisms of action are often not fully understood. researchgate.netmdpi.com A deeper mechanistic elucidation is crucial for optimizing these compounds as potential therapeutic agents.

Key areas for future investigation include:

Target Identification: Identifying the specific cellular targets (e.g., enzymes, receptors, nucleic acids) with which these compounds interact is a primary goal. For example, some Schiff base metal complexes are known to exhibit DNA cleavage activity, suggesting a potential mechanism for their anticancer or antimicrobial effects. nih.gov

Enzyme Inhibition Studies: For activities like anti-inflammatory effects, detailed enzyme inhibition assays are necessary. Investigating the inhibition of enzymes such as cyclooxygenases (COX-1 and COX-2) can provide direct evidence of the mechanism of action. researchgate.net

Cellular Pathway Analysis: Advanced cell biology techniques can be used to explore how these compounds affect cellular signaling pathways, induce apoptosis, or modulate the production of reactive oxygen species (ROS). researchgate.net Understanding these effects is critical to explaining their therapeutic potential and possible side effects.

Structure-Mechanism Relationships: Connecting specific structural features of the analogs to their mode of action will enable the design of more selective and potent compounds. For instance, understanding how a hydroxyl group in the ortho position of the benzylidene ring enhances antimicrobial activity through tautomerism can guide future synthetic efforts. mdpi.com

Exploration of New Investigative Applications in Interdisciplinary Fields

The unique chemical and physical properties of this compound and its metal complexes suggest their potential utility extends beyond pharmacology. Future research should actively explore their application in diverse, interdisciplinary fields.

Unexplored or underexplored avenues include: